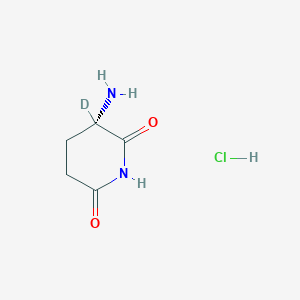
AMCA-6-dUTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMCA-6-dUTP involves the coupling of aminomethylcoumarin to deoxyuridine triphosphate. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the nucleotide. The reaction conditions often include anhydrous solvents and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure consistent quality and high throughput. The compound is usually purified using high-performance liquid chromatography and stored in buffered solutions to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions
AMCA-6-dUTP primarily undergoes substitution reactions where it is incorporated into DNA in place of deoxythymidine triphosphate. This incorporation is facilitated by enzymes such as DNA polymerase during polymerase chain reaction and DNAse I/DNA polymerase I during nick translation .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include DNA polymerase, DNAse I, and various buffers to maintain the optimal pH and ionic strength. The reactions are typically carried out at temperatures suitable for enzyme activity, usually around 37°C .
Major Products
The major products formed from these reactions are dye-labeled DNA or complementary DNA probes. These probes are used in fluorescence hybridization applications such as fluorescence in situ hybridization and microarray-based gene expression profiling .
Wissenschaftliche Forschungsanwendungen
AMCA-6-dUTP is extensively used in scientific research for labeling DNA and complementary DNA. Its applications span across various fields:
Chemistry: Used in the synthesis of fluorescently labeled nucleotides for studying DNA interactions and dynamics.
Biology: Employed in fluorescence in situ hybridization to visualize chromosomal abnormalities and gene expression.
Medicine: Utilized in diagnostic assays to detect genetic mutations and chromosomal rearrangements.
Industry: Applied in the development of diagnostic kits and research tools for molecular biology .
Wirkmechanismus
AMCA-6-dUTP exerts its effects by being incorporated into DNA during enzymatic reactions. The aminomethylcoumarin moiety provides fluorescence, allowing the labeled DNA to be visualized under a fluorescence microscope. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein-12-dUTP: Another fluorescent nucleotide analog used for DNA labeling.
Rhodamine-6-dUTP: A rhodamine-based fluorescent nucleotide analog.
Cy3-dUTP: A cyanine dye-labeled nucleotide analog.
Uniqueness
AMCA-6-dUTP is unique due to its specific fluorescence properties, with an excitation wavelength of 350 nm and an emission wavelength of 450 nm. This makes it particularly suitable for applications requiring high sensitivity and specificity in fluorescence detection .
Eigenschaften
Molekularformel |
C30H40N5O18P3 |
|---|---|
Molekulargewicht |
851.6 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C30H40N5O18P3/c1-17-20-9-8-19(31)12-23(20)51-29(40)21(17)13-26(38)33-10-4-2-3-7-25(37)32-11-5-6-18-15-35(30(41)34-28(18)39)27-14-22(36)24(50-27)16-49-55(45,46)53-56(47,48)52-54(42,43)44/h5-6,8-9,12,15,22,24,27,36H,2-4,7,10-11,13-14,16,31H2,1H3,(H,32,37)(H,33,38)(H,45,46)(H,47,48)(H,34,39,41)(H2,42,43,44)/b6-5+/t22-,24+,27+/m0/s1 |
InChI-Schlüssel |
JOYRMWPIHHXOPJ-CFQWBBOESA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
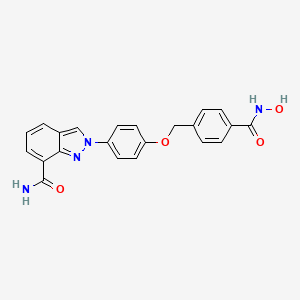

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)





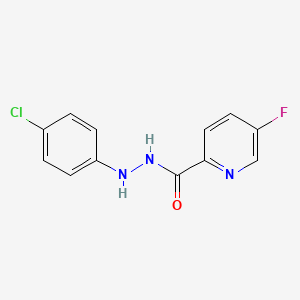
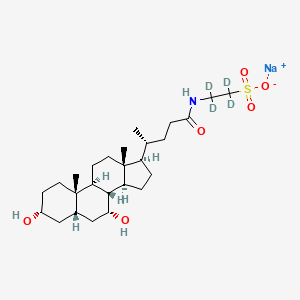
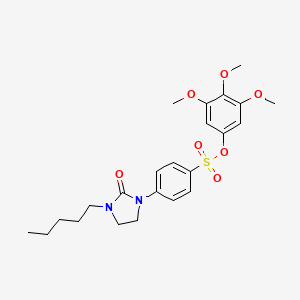
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
